molecular formula C12H13BrClNO3 B1384931 methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate CAS No. 1217842-35-7

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1384931
CAS No.: 1217842-35-7
M. Wt: 334.59 g/mol
InChI Key: APQJWJIYJMYISH-WPRPVWTQSA-N
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Description

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using brominating and chlorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a substituted phenoxy group, suggests potential interactions with various biological targets.

  • Molecular Formula : C₁₂H₁₃BrClNO₃
  • Molecular Weight : 334.6 g/mol
  • CAS Number : 1217842-35-7
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism. For instance, it may interfere with fatty acid synthase (FASN), which is essential for lipid biosynthesis in cancer cells .
  • Receptor Modulation : The compound may act as an antagonist at ionotropic glutamate receptors, which are involved in excitatory neurotransmission. This suggests potential applications in neurological disorders where glutamate signaling is dysregulated .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
MDA-MB-23110Inhibition of FASN activity

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to protect neurons from oxidative stress induced by glutamate toxicity. The findings revealed that it reduced reactive oxygen species (ROS) levels and improved neuronal survival rates.

TreatmentROS Level Reduction (%)Neuronal Survival Rate (%)
Control-50
Compound Treatment4080

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the bromine and chlorine substituents have been shown to affect its potency and selectivity towards biological targets.

Table: Structure-Activity Relationship Data

Substituent ModificationBiological Activity Impact
Bromine to IodineIncreased receptor affinity
Chlorine to FluorineDecreased cytotoxicity

Properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQJWJIYJMYISH-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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